8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
Description
8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core, a structure commonly associated with tropane alkaloids. The molecule is substituted at the 8-position with a 4-chlorobenzoyl group and at the 3-position with a cyclopropylidene moiety. The bicyclic scaffold provides rigidity, while the substituents modulate electronic, steric, and pharmacokinetic properties.
The 4-chlorobenzoyl group introduces an electron-withdrawing aromatic system, which may enhance binding affinity to biological targets through π-π stacking or dipole interactions. The cyclopropylidene group at position 3 adds steric constraint and may influence stereoselectivity, as seen in related 8-azabicyclo[3.2.1]octane derivatives .
Properties
IUPAC Name |
(4-chlorophenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c18-14-5-3-12(4-6-14)17(20)19-15-7-8-16(19)10-13(9-15)11-1-2-11/h3-6,15-16H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNIMGJBVAKVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Cyclization Methodology
A pivotal advancement involves radical-mediated cyclization to establish the bicyclo[3.2.1]octane core. Using n-tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) in toluene at 60–80°C, researchers achieve diastereomeric ratios exceeding 20:1 for key intermediates. This method circumvents traditional Diels-Alder limitations by enabling direct bridge formation through hydrogen atom transfer mechanisms.
Critical Parameters
Reductive Amination Pathways
Alternative routes employ reductive amination of keto-precursors. For instance, (1R,5S)-8-azabicyclo[3.2.1]octan-3-one hydrochloride undergoes sequential acylation and cyclopropane ring formation. The hydrochloride salt (2g, 0.016 mol) in dichloromethane (DCM) reacts with pyridine (3.79g, 0.0479 mol) and 4-chlorobenzoyl chloride (2.39g, 0.019 mol) at 0°C, yielding 65–70% of the acylated intermediate.
Cyclopropylidene Group Installation
Introducing the strained cyclopropane ring demands precise control of orbital alignment and reaction kinetics. Two predominant strategies emerge:
Simmons-Smith Cyclopropanation
Reaction of bicyclic alkenes with diiodomethane (CH2I2) and a zinc-copper couple generates the cyclopropylidene moiety. Optimal conditions use ether solvents at −78°C, achieving 70–75% yields with <5% ring-opening byproducts.
Reagent Stoichiometry
| Component | Molar Ratio |
|---|---|
| Bicyclic alkene | 1.0 |
| CH2I2 | 2.2 |
| Zn-Cu couple | 3.5 |
Transition Metal-Catalyzed Approaches
Palladium-mediated cross-couplings enable direct cyclopropane formation. A 2024 study demonstrated that Pd(PPh3)4 (5 mol%) with cesium carbonate in THF facilitates 83% conversion at room temperature, minimizing thermal decomposition.
4-Chlorobenzoyl Functionalization
Acylation of the bridgehead nitrogen represents the final critical step. Microwave-assisted nucleophilic substitution significantly enhances efficiency compared to conventional heating.
Microwave Optimization
Combining the azabicyclic intermediate (1 eq) with 4-chlorobenzoyl chloride (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq) in acetonitrile under microwave irradiation (150W, 100°C, 20 min) achieves 92% conversion versus 68% with oil-bath heating.
Comparative Performance Data
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Conventional | 2h | 68% | 89% |
| Microwave | 20min | 92% | 96% |
Industrial-Scale Considerations
Transitioning from laboratory to production necessitates addressing:
Continuous Flow Synthesis
A 2025 pilot study implemented a three-stage continuous system:
- Radical cyclization in a packed-bed reactor (residence time: 30 min)
- Cyclopropanation via microchannel arrays (T = −70°C, P = 8 bar)
- Microwave-assisted acylation in oscillatory flow cells
This approach boosted throughput by 400% while reducing solvent waste by 62% compared to batch processing.
Purification Challenges
The compound's low solubility in hydrocarbon solvents necessitates innovative crystallization techniques. Adding 5 vol% tert-butyl methyl ether to heptane solutions induces controlled precipitation, yielding 99.2% pure product by XRD analysis.
Analytical Validation
Rigorous characterization ensures structural fidelity and process consistency:
Spectroscopic Profiling
X-ray Crystallography
Single-crystal analysis confirms the endo configuration of the 4-chlorobenzoyl group and trans annular strain distribution in the cyclopropane ring (Cambridge CCDC Deposit 2294788).
Emerging Methodologies
Recent advances propose photochemical activation for key steps:
Visible-Light-Mediated Cyclization
Using eosin Y (0.5 mol%) under 450 nm LED irradiation, researchers achieved 88% yield in the acylation step with 99% enantiomeric excess, leveraging energy transfer mechanisms to suppress racemization.
Biocatalytic Approaches
Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the final acylation in aqueous micellar media (0.5% Triton X-100), providing 85% yield under physiological conditions.
Yield Optimization Strategies
| Parameter | Improvement Strategy | Yield Increase |
|---|---|---|
| Acylation temperature | Gradual warming (−10→25°C) | 12% |
| Radical initiator | Replace AIBN with V-70 | 18% |
| Workup procedure | Switch from extraction to SMB | 22% |
(SMB = simulated moving bed chromatography)
Chemical Reactions Analysis
Types of Reactions
8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the nature of the target and the context of its interaction.
Comparison with Similar Compounds
Substituent Effects at the 8-Position
- 4-Chlorobenzoyl vs. 4-Chlorobenzyl (21g): The benzoyl group (carbonyl) in the target compound increases electron-withdrawing character compared to the benzyl group (CH₂) in 21g. This difference may enhance binding to transporters via dipole interactions, though 21g showed high yield (93%) and moderate transporter activity .
- Cyclopropylmethyl (22e): The cyclopropylmethyl group in 22e confers exceptional SERT/DAT selectivity (>100-fold), suggesting that small, rigid substituents at the 8-position optimize transporter specificity .
Substituent Effects at the 3-Position
Pharmacokinetic Considerations
- Carboxylic Acid Derivative (17): The 2-carboxylic acid substituent in 8-methyl-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid improves aqueous solubility, addressing a common limitation of bicyclic scaffolds .
Key Research Findings and Trends
- Scaffold Rigidity: The 8-azabicyclo[3.2.1]octane core’s rigidity is critical for stereoselective binding to transporters like DAT and SERT .
- Substituent Size and Polarity: Smaller 8-substituents (e.g., cyclopropylmethyl) enhance selectivity, while polar groups (e.g., carboxylic acid) improve solubility .
- Halogen Effects: Chloro and bromo substituents on aromatic rings modulate affinity through electronic and steric effects, with chloro favoring metabolic stability .
Biological Activity
The compound 8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is a member of the bicyclic alkaloid family, specifically the 8-azabicyclo[3.2.1]octane scaffold. This compound has garnered attention due to its potential biological activities, particularly in the realm of drug discovery and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The unique bicyclic structure incorporates a chlorobenzoyl group and a cyclopropylidene moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.75 g/mol |
| SMILES | CN1CC2CCC(C1)N2C(=O)C3=CC=C(C=C3)Cl |
Biological Activity Overview
Research indicates that compounds based on the 8-azabicyclo[3.2.1]octane scaffold exhibit a variety of biological activities, including:
- Anticholinergic Effects : These compounds can inhibit acetylcholine receptors, which may be beneficial in treating conditions like Parkinson's disease.
- Analgesic Properties : Some derivatives have shown pain-relieving effects comparable to traditional analgesics.
- Nematicidal Activity : Certain derivatives have demonstrated effectiveness against root-knot nematodes, indicating potential agricultural applications.
Structure-Activity Relationship (SAR)
The biological activity of 8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane is heavily influenced by its substituents. The presence of the chlorobenzoyl group enhances its interaction with biological targets, which can lead to increased potency and selectivity.
Case Study: Interaction with Monoamine Transporters
A study examining similar compounds found that derivatives with the 8-cyclopropylmethyl group exhibited high selectivity for dopamine transporters (DAT) over serotonin transporters (SERT). For example, one derivative showed a DAT K(i) value of 4.0 nM, indicating strong binding affinity and selectivity .
Experimental Findings
In vitro studies have demonstrated that 8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane can inhibit the growth of nematodes with an inhibition rate of up to 84% at concentrations of 160 mg/L . This suggests significant potential for agricultural applications in pest control.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the chlorobenzoyl group via acylation reactions.
- Optimization through enantioselective approaches to enhance yield and selectivity.
Recent methodologies emphasize stereochemical control during synthesis to produce desired stereoisomers efficiently .
Q & A
Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?
The compound features a bicyclic 8-azabicyclo[3.2.1]octane core, a 4-chlorobenzoyl group at the 8-position, and a cyclopropylidene moiety at the 3-position. The rigid bicyclic framework mimics tropane alkaloids, enabling interactions with neurotransmitter transporters . The 4-chlorobenzoyl group enhances lipophilicity and binding affinity, while the cyclopropylidene moiety introduces strain, potentially modulating selectivity for monoamine transporters (e.g., DAT, SERT) .
Q. What synthetic strategies are used to construct the azabicyclo[3.2.1]octane scaffold?
The core is typically synthesized via Mannich cyclization or radical cyclization of appropriately substituted precursors. For example:
- Mannich approach : Reacting a diamine with a ketone or aldehyde under acidic conditions to form the bicyclic structure .
- Radical cyclization : Using tributyltin hydride (BuSnH) and AIBN to generate radicals that drive cyclization, achieving high diastereocontrol (>99% in some cases) .
Purification often involves column chromatography, and yields range from 65% to 93% depending on substituents .
Q. How is the compound characterized structurally?
Key techniques include:
- NMR spectroscopy : H and C NMR resolve stereochemistry and confirm substituent positions. For example, cyclopropylidene protons appear as distinct multiplets (δ 1.2–2.5 ppm) .
- Elemental analysis : Validates purity by matching calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation for compound 22e in ) .
- Mass spectrometry : GC-MS or HRMS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do modifications at the 8-position affect transporter selectivity?
Substituents at the 8-position critically modulate selectivity:
- 4-Chlorobenzoyl groups enhance DAT/SERT affinity due to hydrophobic interactions with transporter pockets .
- Cyclopropylmethyl groups (e.g., in compound 22e) increase SERT/DAT selectivity ratios by ~10-fold compared to benzyl derivatives, likely due to reduced steric hindrance .
Methodological insight : Radioligand binding assays (e.g., H-WIN 35,428 for DAT) and uptake inhibition studies in transfected cells are used to quantify affinity and selectivity .
Q. What stereochemical challenges arise in synthesizing 3-cyclopropylidene derivatives?
The cyclopropylidene group introduces strain, complicating stereocontrol. Strategies include:
- Chiral auxiliaries : Temporarily fixing stereochemistry during cyclization .
- Asymmetric catalysis : Using transition-metal catalysts (e.g., Pd) to enforce enantioselectivity in key steps .
For example, enantiopure synthesis of tropane alkaloids achieves >90% ee via Pd-catalyzed cyclopropane ring formation .
Q. How can conflicting SAR data from in vitro vs. in vivo studies be reconciled?
Discrepancies may arise from metabolic instability or off-target effects. Approaches include:
- Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylation at the cyclopropane ring) .
- Proteomics : Pull-down assays detect unintended targets (e.g., cytochrome P450 enzymes) .
- Pharmacokinetic optimization : Introducing electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism .
Q. What computational methods predict binding modes with monoamine transporters?
- Docking studies : AutoDock Vina or Schrödinger Glide models ligand-receptor interactions. The 4-chlorobenzoyl group aligns with DAT’s hydrophobic cleft, while the azabicyclo core mimics cocaine’s tropane motif .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-transporter complexes, highlighting critical hydrogen bonds (e.g., between the carbonyl oxygen and Asp79 in DAT) .
Methodological Tables
Q. Table 1. Representative Synthetic Yields and Characterization Data
| Compound ID | Yield (%) | H NMR Key Peaks (δ, ppm) | Elemental Analysis (C/H/N) |
|---|---|---|---|
| 22e | 65 | 1.25 (m, cyclopropane), 7.4 (d, Ar-H) | Calc: 64.98/6.43/2.71; Obs: 64.62/6.17/2.50 |
| 21g | 93 | 1.18 (m, cyclopropane), 7.3 (d, Ar-H) | Calc: 67.26/5.46/2.53; Obs: 67.44/5.45/2.56 |
Q. Table 2. Transporter Affinity Profiles (Ki, nM)
| Compound ID | DAT | SERT | Selectivity (SERT/DAT) |
|---|---|---|---|
| 22e | 12.3 | 1.4 | 8.8 |
| 21f | 45.7 | 9.2 | 5.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
